4-Chloro-2-(hydroxymethyl)benzimidazole
Overview
Description
“4-Chloro-2-(hydroxymethyl)benzimidazole” is an important intermediate compound in organic synthesis with the molecular formula C8H7ClN2O. It is a derivative of benzimidazole, a heterocyclic compound containing nitrogen in a bicyclic scaffold .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(hydroxymethyl)benzimidazole” consists of a benzimidazole core with a chlorine atom at the 4th position and a hydroxymethyl group at the 2nd position . Theoretical investigations on similar compounds suggest that the substituent’s tendency and position on the benzimidazole ring significantly contribute to its biological activity .
Scientific Research Applications
4-Chloro-2-(hydroxymethyl)benzimidazole: Potential Scientific Research Applications
While direct information on the specific applications of “4-Chloro-2-(hydroxymethyl)benzimidazole” is not readily available, we can explore the broader context of benzimidazole derivatives to understand potential applications. Benzimidazoles are a class of compounds with a wide range of applications in scientific research due to their diverse biological activities.
Pharmacology Anticancer Research: Benzimidazole derivatives have been studied for their antiproliferative effects against various cancer cell lines. For instance, certain benzimidazole compounds have shown activity against lung and kidney cancer cell lines .
Organic Synthesis Intermediate Compound: The compound “4-Chloro-2-(hydroxymethyl)benzimidazole” is noted as an important intermediate in organic synthesis. Such intermediates can be pivotal in the development of new pharmaceuticals or materials.
Biological Activity Antioxidant Properties: Some benzimidazole derivatives exhibit significant antioxidant activity, which can be beneficial in research focused on oxidative stress and related diseases .
Antimicrobial Activity: Benzimidazoles have been synthesized and screened for antibacterial and antifungal activities, showing potential as antimicrobial agents .
Analgesic Properties: Research has also explored benzimidazole derivatives for their analgesic properties, which could lead to new pain management solutions .
Green Chemistry Synthesis Methods: The green synthesis of benzimidazole derivatives is an area of interest, aiming to develop more environmentally friendly and sustainable chemical processes .
Future Directions
Benzimidazole derivatives, including “4-Chloro-2-(hydroxymethyl)benzimidazole”, have shown promising therapeutic potential . Future research could focus on further exploring the biological activities of this compound and its potential applications in medicine. Additionally, the development of new synthesis methods and the investigation of its mechanism of action could also be areas of future research .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities . They have been found to be active against various cancer cell lines , suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
For instance, they can form hydrogen bonds and aromatic interactions with the active sites of their target proteins . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.
Biochemical Pathways
These could include pathways involved in cell proliferation, apoptosis, and other cellular processes .
Result of Action
Benzimidazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines . This suggests that these compounds could induce cell cycle arrest or apoptosis, thereby inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
(4-chloro-1H-benzimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKBWIRLLDGNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(hydroxymethyl)benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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